molecular formula C10H20N2O2 B8585467 Ethyl 3-(piperazin-1-yl)butanoate

Ethyl 3-(piperazin-1-yl)butanoate

Cat. No. B8585467
M. Wt: 200.28 g/mol
InChI Key: XXLPDEBMAZOLQQ-UHFFFAOYSA-N
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Patent
US08906852B2

Procedure details

A solution of 513 (1.02 g, 3.40 mmol) and TFA (10 ml) in DCM (50 ml) was stirred at rt for 3 h. The reaction mixture was concentrated (azeotropes with DCM), diluted in water, and the pH was adjusted to around 8-9 with a saturated aqueous solution of sodium bicarbonate and 1N NaOH, and extracted with DCM. The organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated to afford the desired product 514 (411 mg, 2.05 mmol, 60% yield) as a yellow sticky oil that was used crude in the next step without any further purification. MS (m/z): 201.3 (M+H).
Name
513
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:21])[CH2:5][CH:6]([N:8]1[CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10][CH2:9]1)[CH3:7])[CH3:2].C(O)(C(F)(F)F)=O>C(Cl)Cl>[N:8]1([CH:6]([CH3:7])[CH2:5][C:4]([O:3][CH2:1][CH3:2])=[O:21])[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1

Inputs

Step One
Name
513
Quantity
1.02 g
Type
reactant
Smiles
C(C)OC(CC(C)N1CCN(CC1)C(=O)OC(C)(C)C)=O
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated (azeotropes with DCM)
ADDITION
Type
ADDITION
Details
diluted in water
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)C(CC(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.05 mmol
AMOUNT: MASS 411 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.